Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
Description
The compound Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex azo dye derivative characterized by a polyaromatic backbone with multiple functional groups. Its structure includes:
- A 2-chloro-4,6-dinitrophenylazo moiety, which contributes to its chromophoric properties.
- A 4-methoxyphenyl group linked to the acetamide core.
- A 5-[(2-cyanoethyl)(2-hydroxyethyl)amino] substituent, which introduces both hydrophilic (2-hydroxyethyl) and hydrophobic (2-cyanoethyl) interactions .
These compounds are typically synthesized for applications in dye chemistry, materials science, or agrochemical research due to their stability and tunable electronic properties .
Key physicochemical properties inferred from analogs include:
Properties
CAS No. |
76335-43-8 |
|---|---|
Molecular Formula |
C20H20ClN7O7 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30) |
InChI Key |
WECQKZZOBBSHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl acetamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions to maintain product quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Azo Group Reduction
The azo (-N=N-) linkage undergoes reductive cleavage under specific conditions:
The electron-withdrawing nitro and chloro groups stabilize the azo bond, necessitating strong reducing agents for efficient cleavage .
Nitro Group Reactivity
The 4,6-dinitro substituents participate in:
Reduction to Amines
-
Conditions : Sn/HCl or Fe/HCl
-
Outcome : Conversion to 4,6-diaminophenyl derivatives, altering solubility and electronic properties .
Nucleophilic Aromatic Substitution
| Nucleophile | Position Targeted | Product Class |
|---|---|---|
| Hydroxide (OH⁻) | Para to nitro | Phenolic derivatives |
| Methoxide (CH₃O⁻) | Meta to chloro | Methoxy-substituted analogs |
Reactivity is hindered by the electron-deficient aromatic ring, requiring high temperatures (>100°C).
Chloro Substituent Transformations
The 2-chloro group exhibits limited reactivity due to steric and electronic deactivation by adjacent nitro groups. Notable reactions include:
-
Ultrasound-assisted displacement with KI in DMF to yield iodo derivatives (low yield <15%) .
-
Grignard reagent coupling under inert atmospheres, forming alkylated products (theoretical; no experimental data confirmed).
Acetamide Hydrolysis
-
Acidic Conditions (HCl/H₂O, reflux): Forms carboxylic acid and releases aniline derivative .
-
Basic Conditions (NaOH, ethanol): Yields sodium carboxylate and free amine.
Cyanoethyl and Hydroxyethyl Modifications
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Cyanoethyl (-CH₂CH₂CN) | Alkaline hydrolysis | KOH/H₂O, 80°C | Carboxylic acid formation |
| Hydroxyethyl (-CH₂CH₂OH) | Esterification | Acetic anhydride, H₂SO₄ | Acetylated derivatives |
Photochemical and Thermal Stability
-
UV Irradiation : Degrades via azo bond scission, generating chlorophenyldiazene intermediates.
-
Thermal Decomposition (>200°C): Releases NOₓ gases and forms polycyclic aromatic hydrocarbons .
Comparative Reactivity Table
| Functional Group | Reaction Ease | Key Influencing Factors |
|---|---|---|
| Azo | Moderate | Electron-withdrawing substituents |
| Nitro | Low | Steric hindrance from adjacent groups |
| Chloro | Very Low | Deactivation by nitro groups |
| Acetamide | High | Susceptibility to acid/base catalysis |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of azo compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate growth inhibition in human tumor cells with percent growth inhibitions ranging from 50% to 86% across different lines .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| A549 | 56.88 |
Drug Development
The unique structure of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- makes it a candidate for drug development. Its solubility in polar solvents enhances its bioavailability, making it suitable for pharmaceutical formulations. Studies have explored its pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations which suggest favorable profiles for further development .
Dye and Pigment Industry
Due to its azo structure, this compound can also be utilized in the dye and pigment industry. Azo compounds are known for their vivid colors and stability under various conditions, making them ideal for use in textiles and coatings.
Case Studies
- Anticancer Studies : A comprehensive study involving the National Cancer Institute's protocols evaluated the anticancer properties of various azo derivatives including Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-. The results indicated significant cytotoxic effects across multiple cancer cell lines suggesting a promising avenue for further research into its mechanisms of action .
- Material Science Research : Investigations into the material properties of azo compounds have revealed their potential use in creating photoresponsive materials that change properties under light exposure. This application is particularly relevant in developing smart materials for sensors and actuators .
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The chloro group can react with nucleophiles, leading to substitution reactions.
Redox Reactions: The azo group can participate in redox reactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of substituted acetamide azo dyes. Below is a detailed comparison with five closely related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound improves water solubility compared to purely alkylamino analogs (e.g., diethylamino derivatives) . Trifluoromethyl and chloro substituents (e.g., in ) increase hydrophobicity, making such compounds suitable for lipid-soluble applications like herbicides.
Thermal and Optical Properties :
- Nitro groups (e.g., in 4,6-dinitrophenyl) enhance thermal stability but may reduce photostability due to nitro-to-nitrito isomerization .
- Bis-azo compounds (e.g., ) exhibit broader UV-Vis absorption spectra, advantageous for textile dyes.
Crystallographic Behavior: Single-crystal X-ray studies (using SHELX software ) reveal that diethylamino analogs exhibit less molecular disorder than cyanoethyl/hydroxyethyl variants, likely due to steric effects .
Industrial Relevance: Compounds with allyl or cyanoethyl groups (e.g., ) are prioritized in commercial dye production due to ease of functionalization.
Biological Activity
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex azo compound known for its applications in dyeing and potential biological effects. This article explores its biological activity, including toxicity, pharmacological properties, and environmental impact.
- Molecular Formula : C19H21ClN6O6
- Molecular Weight : 465.86 g/mol
- CAS Number : 79295-99-1
- Density : Approximately 1.5 g/cm³
- Boiling Point : 776.7 °C at 760 mmHg
- Flash Point : 423.5 °C
Toxicological Profile
Research indicates that azo compounds, including this acetamide derivative, can exhibit significant toxicological effects. The following points summarize the findings:
- Mutagenicity : Azo dyes have been shown to possess mutagenic properties, particularly in bacterial systems (Ames test). The presence of nitro groups in the structure may enhance these effects by facilitating metabolic activation into reactive intermediates .
- Cytotoxicity : Studies have demonstrated that azo compounds can induce cytotoxic effects in various cell lines. For instance, exposure to this compound resulted in decreased cell viability in human liver carcinoma cells (HepG2), suggesting potential hepatotoxicity .
- Endocrine Disruption : Some azo compounds are suspected endocrine disruptors. Research on related compounds has indicated alterations in hormone levels and reproductive functions in animal models .
Environmental Impact
The environmental persistence of azo dyes is a significant concern due to their potential to bioaccumulate and affect aquatic life:
- Biodegradability : Many azo compounds are resistant to biodegradation, leading to accumulation in sediments and water bodies. This raises concerns regarding their long-term ecological impact.
- Toxicity to Aquatic Organisms : Studies have shown that azo dyes can be toxic to fish and other aquatic organisms, affecting reproduction and growth rates.
Case Studies
Several case studies have highlighted the biological effects of similar azo compounds:
- Case Study on Mutagenicity : A comprehensive study assessed the mutagenic potential of various azo dyes using the Ames test, revealing that compounds with nitro substitutions were particularly potent mutagens.
- Toxicity Assessment in Aquatic Systems : Research conducted on the toxicity of azo dyes in freshwater ecosystems indicated significant adverse effects on fish populations exposed to high concentrations of these substances over extended periods.
Q & A
Basic: What are the optimal synthetic routes for preparing this azo-linked acetamide derivative?
Methodological Answer:
The synthesis of this compound likely involves multi-step azo coupling and functionalization. Key steps include:
- Diazo Formation: Reacting 2-chloro-4,6-dinitroaniline with nitrous acid (HNO₂) to generate the diazonium salt.
- Azo Coupling: Reacting the diazonium salt with a substituted acetamide precursor (e.g., N-substituted phenylacetamide) under controlled pH (6–8) and low temperature (0–5°C) to form the azo bond .
- Side-Chain Functionalization: Introducing the cyanoethyl and hydroxyethyl groups via nucleophilic substitution or alkylation, using reagents like acrylonitrile and ethylene oxide, respectively .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Key Challenges: Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control. Reported yields for analogous azo-acetamides range from 2–5% in multi-step syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups such as the azo (–N=N–, ~1500–1600 cm⁻¹), nitro (–NO₂, ~1350–1500 cm⁻¹), and amide (C=O, ~1650 cm⁻¹) stretches .
- ¹H/¹³C NMR: Distinguishes substituents on the aromatic rings (e.g., methoxy protons at δ 3.8–4.0 ppm) and the cyanoethyl/hydroxyethyl side chains (δ 2.5–3.5 ppm for –CH₂– groups) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns to validate the structure .
- UV-Vis Spectroscopy: Assesses π→π* transitions in the azo chromophore (λmax ~400–500 nm), critical for dye applications .
Advanced: How can computational modeling predict electronic properties for potential dye applications?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer interactions. The electron-withdrawing nitro and chloro groups likely reduce the HOMO-LUMO gap, enhancing light absorption .
- Solvatochromism Studies: Simulate solvent effects (e.g., COSMO-RS model) to predict shifts in λmax. Polar solvents stabilize excited states, causing redshifted absorption .
- TD-DFT: Correlate computed transitions with experimental UV-Vis data to validate accuracy. Adjust substituents (e.g., methoxy vs. cyanoethyl) to optimize photostability .
Advanced: What experimental strategies resolve contradictions in reaction yields during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., temperature, pH, stoichiometry). For example, a 2³ factorial design can identify interactions between coupling pH, reaction time, and solvent polarity .
- In Situ Monitoring: Use flow chemistry (microreactors) with real-time UV-Vis or IR spectroscopy to track intermediate formation and adjust conditions dynamically .
- Failure Analysis: Compare HPLC traces of low-yield batches to identify side products (e.g., hydrolyzed azo bonds or unreacted diazonium salts) .
Basic: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Accelerated Stability Testing: Prepare buffered solutions (pH 3–10) and monitor degradation via UV-Vis (loss of azo peak intensity) over 72 hours.
- Mechanistic Insight: Acidic conditions (pH <5) may protonate the azo group, increasing susceptibility to hydrolysis. Alkaline conditions (pH >8) could hydrolyze the acetamide moiety .
- Stabilization Strategies: Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .
Advanced: What methodologies assess the compound’s potential as a photosensitizer in organic electronics?
Methodological Answer:
- Electrochemical Analysis: Perform cyclic voltammetry to determine oxidation/reduction potentials. The nitro and azo groups may act as electron-deficient moieties, facilitating charge transport .
- Thin-Film Fabrication: Spin-coat the compound onto ITO substrates and measure hole/electron mobility using time-of-flight (TOF) or space-charge-limited current (SCLC) techniques.
- Photoluminescence Quenching: Mix with fullerene derivatives (PCBM) to evaluate exciton dissociation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
